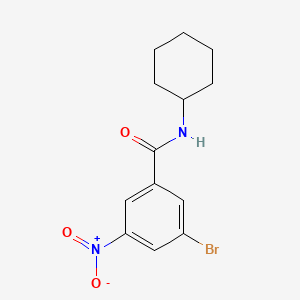

3-Bromo-N-cyclohexyl-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

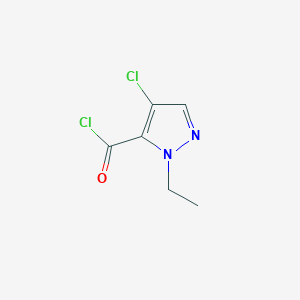

3-Bromo-N-cyclohexyl-5-nitrobenzamide is a chemical compound with the molecular formula C13H15BrN2O3 . It has an average mass of 327.174 Da and a monoisotopic mass of 326.026611 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide consists of a benzamide core with a bromine atom and a nitro group attached to the benzene ring, and a cyclohexyl group attached to the nitrogen of the amide group .Applications De Recherche Scientifique

Chemical Synthesis

- 3-Bromo-N-cyclohexyl-5-nitrobenzamide plays a role in chemical synthesis. It's used in the formation of acyl or sulfonyl hypoiodites or hypobromites, reacting with various organic acids. These compounds add to double bonds to yield trans-vic-halogeno esters, useful in the synthesis of cis-1,2-diols (Goosen, Hoffmann, & Taljaard, 1994).

Crystallography

- In crystallography, compounds similar to 3-Bromo-N-cyclohexyl-5-nitrobenzamide are synthesized and characterized through spectroscopic data and X-ray diffraction analysis. This is essential in understanding their structural properties and potential applications (Saeed, Hussain, & Bolte, 2010).

Crystal Engineering

- 3-Bromo-N-cyclohexyl-5-nitrobenzamide contributes to the field of crystal engineering. It's involved in forming molecular tapes through strong hydrogen bonds and weak interactions in complexes, aiding in crystal design and understanding molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Other Chemicals

- This compound is instrumental in synthesizing various chemicals. For instance, it acts as an intermediate in the synthesis of chlorantraniliprole, a chemical compound used in different applications (Yi-fen, Ai-xia, & Yafei, 2010).

Molecular Docking and Spectroscopic Analysis

- The compound is also used in molecular docking and spectroscopic analysis. Studies involving similar compounds focus on vibrational spectroscopic analysis, helping understand their reactive nature and potential in various applications like electro-optical fields (Dwivedi & Kumar, 2019).

Drug Synthesis

- Its derivatives have been explored in synthesizing potential anticonvulsants and other medicinal compounds. However, these studies focus on the synthesis and characterization rather than direct application as a drug (Sych et al., 2018).

Molecular Dynamics and Computational Chemistry

- 3-Bromo-N-cyclohexyl-5-nitrobenzamide, through related compounds, is significant in computational chemistry. Studies involving Car-Parrinello simulations provide insights into the behavior of medium-strong hydrogen bonds, which are crucial in various chemical processes (Brela et al., 2012).

Catalysis

- The compound has implications in catalysis. Research involving similar compounds shows their use in iron-catalyzed reactions, which are essential in the development of various chemical synthesis processes (Liu, Ren, Lai, & Qiu, 2021).

Propriétés

IUPAC Name |

3-bromo-N-cyclohexyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNPMJGUJYBOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650002 |

Source

|

| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941294-22-0 |

Source

|

| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)

![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)

![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)

![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)